molecular formula C10H8N2O2 B13806003 1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI)

1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI)

Cat. No.: B13806003
M. Wt: 188.18 g/mol
InChI Key: LHZPLISFYNZNON-UHFFFAOYSA-N
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Description

1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI) is a heterocyclic compound that features a unique fusion of a benzimidazole ring with a dioxepin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The dioxepin moiety is then introduced through further cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization processes.

Chemical Reactions Analysis

Types of Reactions

1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole or dioxepin rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI) has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI) involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: Shares the benzimidazole core but lacks the dioxepin moiety.

    Dioxepin: Contains the dioxepin ring but does not have the benzimidazole structure.

    Quinoxaline: Another heterocyclic compound with a similar fused ring system.

Uniqueness

1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI) is unique due to its combined benzimidazole and dioxepin structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

3,8-dihydro-[1,4]dioxepino[2,3-f]benzimidazole

InChI

InChI=1S/C10H8N2O2/c1-2-13-9-4-7-8(12-6-11-7)5-10(9)14-3-1/h1-2,4-6H,3H2,(H,11,12)

InChI Key

LHZPLISFYNZNON-UHFFFAOYSA-N

Canonical SMILES

C1C=COC2=C(O1)C=C3C(=C2)NC=N3

Origin of Product

United States

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